Cas no 1199792-83-0 ((R)-5-Methyl-4,7-diazaspiro[2.5]octane 2hcl)
(R)-5-Methyl-4,7-diazaspiro[2.5]octane 2hcl Chemical and Physical Properties
Names and Identifiers
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- (R)-5-METHYL-4,7-DIAZASPIRO[2.5]OCTANE 2HCL
- (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride
- (R)-5-Methyl-4,7-diazaspiro[2.5]octanedihydrochloride
- (5R)-5-methyl-4,7-diazaspiro[2.5]octane dihydrochloride
- 1199792-83-0
- SCHEMBL1508947
- BS-52098
- (R)-5-Methyl-4,7-diazaspiro[2.5]octane 2hcl
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- Inchi: 1S/C7H14N2.2ClH/c1-6-4-8-5-7(9-6)2-3-7;;/h6,8-9H,2-5H2,1H3;2*1H/t6-;;/m1../s1
- InChI Key: IVGBVHLSHNCEEE-QYCVXMPOSA-N
- SMILES: Cl.Cl.N1[C@H](C)CNCC21CC2
Computed Properties
- Exact Mass: 198.069054g/mol
- Monoisotopic Mass: 198.069054g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 118
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 24.1
- Molecular Weight: 199.12g/mol
(R)-5-Methyl-4,7-diazaspiro[2.5]octane 2hcl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM205745-1g |
(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride |
1199792-83-0 | 97% | 1g |
$1777 | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EY246-200mg |
(R)-5-Methyl-4,7-diazaspiro[2.5]octane 2hcl |
1199792-83-0 | 97% | 200mg |
3917.0CNY | 2021-07-14 | |
| Chemenu | CM205745-250mg |
(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride |
1199792-83-0 | 97% | 250mg |
$*** | 2023-04-03 | |
| Chemenu | CM205745-1g |
(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride |
1199792-83-0 | 97% | 1g |
$*** | 2023-04-03 | |
| eNovation Chemicals LLC | Y1235101-250mg |
(R)-5-Methyl-4,7-diazaspiro[2.5]octanedihydrochloride |
1199792-83-0 | 97% | 250mg |
$475 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1235101-1g |
(R)-5-Methyl-4,7-diazaspiro[2.5]octanedihydrochloride |
1199792-83-0 | 97% | 1g |
$1390 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1235101-5g |
(R)-5-Methyl-4,7-diazaspiro[2.5]octanedihydrochloride |
1199792-83-0 | 97% | 5g |
$4620 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1235101-10g |
(R)-5-Methyl-4,7-diazaspiro[2.5]octanedihydrochloride |
1199792-83-0 | 97% | 10g |
$8085 | 2024-06-05 | |
| Aaron | AR01KLSR-1g |
(R)-5-Methyl-4,7-diazaspiro[2.5]octanedihydrochloride |
1199792-83-0 | 95% | 1g |
$1385.00 | 2025-02-12 | |
| eNovation Chemicals LLC | Y1235101-1g |
(R)-5-Methyl-4,7-diazaspiro[2.5]octanedihydrochloride |
1199792-83-0 | 97% | 1g |
$2085 | 2025-02-19 |
(R)-5-Methyl-4,7-diazaspiro[2.5]octane 2hcl Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on (R)-5-Methyl-4,7-diazaspiro[2.5]octane 2hcl
(R)-5-Methyl-4,7-diazaspiro[2.5]octane 2HCl and Its Significance in Modern Chemical Biology Research
The compound with the CAS number 1199792-83-0, specifically named as (R)-5-Methyl-4,7-diazaspiro[2.5]octane 2HCl, represents a fascinating molecule with a unique structural framework that has garnered significant attention in the field of chemical biology. This spirocyclic amine derivative features a complex nitrogen-rich core, which makes it a promising candidate for various biological applications, including drug discovery and enzyme inhibition studies.
The molecular structure of (R)-5-Methyl-4,7-diazaspiro[2.5]octane 2HCl consists of two fused rings—a spirocyclic system—that contributes to its rigidity and specific spatial orientation. This structural motif is particularly valuable in medicinal chemistry due to its ability to mimic natural products and interact with biological targets in a highly selective manner. The presence of two nitrogen atoms in the spirocyclic core enhances its potential as a ligand for binding to proteins and enzymes, making it a versatile scaffold for the development of novel bioactive compounds.
In recent years, the interest in spirocyclic compounds has surged due to their unique physicochemical properties and biological activities. These compounds often exhibit enhanced metabolic stability and improved pharmacokinetic profiles compared to traditional acyclic analogs. The chiral center at the (R) configuration of the molecule further adds to its appeal, as enantiopure compounds are often preferred in drug development due to their higher efficacy and reduced side effects.
One of the most compelling aspects of (R)-5-Methyl-4,7-diazaspiro[2.5]octane 2HCl is its potential application in modulating enzyme activity. Spirocyclic amines have been shown to interact with enzymes in a manner that can lead to potent inhibition or activation. For instance, studies have demonstrated that derivatives of this class can bind to metalloproteinases and kinases, which are key targets in oncology and inflammatory diseases. The rigid spirocyclic core helps maintain optimal binding orientation, while the nitrogen-rich environment allows for multiple hydrogen bonding interactions with the enzyme active site.
The synthesis of (R)-5-Methyl-4,7-diazaspiro[2.5]octane 2HCl presents both challenges and opportunities for synthetic chemists. The spirocyclic system requires careful construction to ensure regioselectivity and stereocontrol. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantiomeric purity. These synthetic strategies not only highlight the compound's synthetic accessibility but also showcase the growing sophistication of modern organic chemistry techniques.
Recent research has begun to explore the pharmacological properties of (R)-5-Methyl-4,7-diazaspiro[2.5]octane 2HCl in various disease models. Preclinical studies have indicated that this compound exhibits promising activity against certain types of cancer by inhibiting key signaling pathways involved in tumor growth and metastasis. Additionally, its ability to modulate neurotransmitter receptors has raised interest in its potential as an adjunct therapy for neurological disorders such as Alzheimer's disease and Parkinson's disease.
The chemical biology relevance of this compound extends beyond its direct therapeutic applications. It serves as an excellent scaffold for structure-activity relationship (SAR) studies, allowing researchers to modify specific functional groups while maintaining the core spirocyclic framework. This approach enables the optimization of potency, selectivity, and pharmacokinetic properties, ultimately leading to more effective drug candidates.
The use of computational methods has further accelerated the discovery process for derivatives of (R)-5-Methyl-4,7-diazaspiro[2.5]octane 2HCl. Molecular modeling techniques have been employed to predict binding affinities and identify potential lead compounds before experimental synthesis is undertaken. This integration of computational chemistry with traditional wet chemistry has significantly reduced the time and cost associated with drug development pipelines.
In conclusion, (R)-5-Methyl-4,7-diazaspiro[2.5]octane 2HCl (CAS no: 1199792-83-0) represents a structurally intriguing compound with significant potential in chemical biology research. Its unique spirocyclic amine framework offers opportunities for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this molecule, it is likely that derivatives will emerge as important tools in both academic research and pharmaceutical development.
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